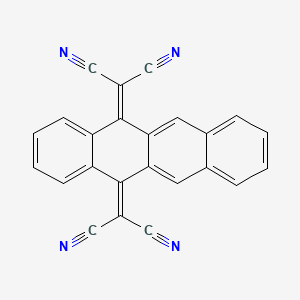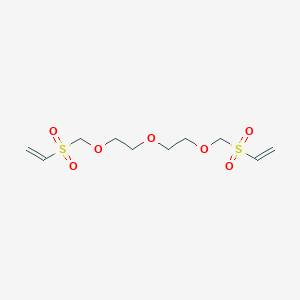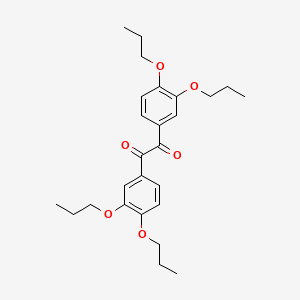
1-Methyl-4-octylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-octylpyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a methyl group at the nitrogen atom and an octyl group at the fourth position of the pyridine ring, with iodide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-octylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-octylpyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The reaction proceeds as follows:
4-Octylpyridine+Methyl Iodide→1-Methyl-4-octylpyridin-1-ium Iodide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Methyl-4-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or alcoholic solutions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific redox reaction and conditions.
Complexation: Metal complexes with varying stoichiometries and coordination geometries.
科学研究应用
1-Methyl-4-octylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of ionic liquids.
Biology: The compound is studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research is ongoing into its potential as an anticancer agent and its role in targeted therapy.
Industry: It is used in the formulation of surfactants, lubricants, and as an additive in electrochemical applications.
作用机制
The mechanism of action of 1-Methyl-4-octylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-phenylpyridin-1-ium iodide
- 1-Methyl-4-ethylpyridin-1-ium iodide
- 1-Methyl-4-butylpyridin-1-ium iodide
Uniqueness
1-Methyl-4-octylpyridin-1-ium iodide is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly useful in applications requiring strong surfactant properties and membrane disruption capabilities.
属性
CAS 编号 |
136089-42-4 |
|---|---|
分子式 |
C14H24IN |
分子量 |
333.25 g/mol |
IUPAC 名称 |
1-methyl-4-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-3-4-5-6-7-8-9-14-10-12-15(2)13-11-14;/h10-13H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MDRZKVPQDXDGBD-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)



![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)

![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)
![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)


![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

